molecular formula C18H20N2O12S2 B030967 2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] CAS No. 57368-07-7

2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]

Cat. No.: B030967
CAS No.: 57368-07-7
M. Wt: 520.5 g/mol
InChI Key: GOPWHIPESJZSFI-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] is a complex organic compound with the molecular formula C18H20N2O12S2. It is known for its chelating properties, particularly in forming stable complexes with metal ions. This compound is often used in agricultural applications to address iron deficiencies in plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] typically involves the reaction of ethylenediamine with 2-hydroxy-5-sulfobenzaldehyde, followed by the addition of glycine. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Ethylenediamine reacts with 2-hydroxy-5-sulfobenzaldehyde in an aqueous medium.

    Step 2: The intermediate product is then reacted with glycine.

    Step 3: The final product is purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction pathways but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfide groups.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and synthetic processes.

    Biology: Employed in studies involving metal ion transport and storage in biological systems.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic metal ions.

    Industry: Utilized in agriculture as a soil fertilizer to treat iron chlorosis in plants growing in calcareous soils.

Mechanism of Action

The primary mechanism by which 2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] exerts its effects is through chelation. The compound binds to metal ions, forming stable complexes that can be easily absorbed by plants or utilized in various chemical processes. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved are related to metal ion transport and stabilization.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine-N,N’-bis(2-hydroxyphenyl)acetic acid: Another chelating agent with similar properties but different structural features.

    Ethylenediamine-N,N’-bis(2-hydroxy-5-sulfophenyl)acetic acid: A closely related compound with additional sulfonic acid groups, enhancing its solubility and chelating ability.

Uniqueness

2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] is unique due to its dual sulfonic acid groups, which provide enhanced solubility in aqueous solutions and stronger chelating properties compared to similar compounds. This makes it particularly effective in agricultural applications for treating iron deficiencies in plants.

Properties

IUPAC Name

2-[2-[[carboxy-(2-hydroxy-5-sulfophenyl)methyl]amino]ethylamino]-2-(2-hydroxy-5-sulfophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O12S2/c21-13-3-1-9(33(27,28)29)7-11(13)15(17(23)24)19-5-6-20-16(18(25)26)12-8-10(34(30,31)32)2-4-14(12)22/h1-4,7-8,15-16,19-22H,5-6H2,(H,23,24)(H,25,26)(H,27,28,29)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPWHIPESJZSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)S(=O)(=O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801159852
Record name α,α′-(1,2-Ethanediyldiimino)bis[2-hydroxy-5-sulfobenzeneacetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57368-07-7
Record name α,α′-(1,2-Ethanediyldiimino)bis[2-hydroxy-5-sulfobenzeneacetic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57368-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α′-(1,2-Ethanediyldiimino)bis[2-hydroxy-5-sulfobenzeneacetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-{[Carboxy-(2-hydroxy-5-sulfo-phenyl)-methyl]-amino}-ethylamino)-(2-hydroxy-5-sulfo-phenyl)-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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